Bienvenue dans la boutique en ligne BenchChem!

9,13-Di-cis-retinoic acid

Retinoid X Receptor Binding Nuclear Receptor Pharmacology Ligand Selectivity Profiling

9,13-Di-cis-retinoic acid (9,13dcRA) is an essential low-affinity RXR control with 116-fold weaker hRXRα binding than 9-cis-RA, enabling reliable baseline correction in transcriptional activation assays. Its metabolic stability in HaCaT keratinocyte cultures—negligible intracellular accumulation vs. rapid uptake of all-trans-RA—makes it ideal for distinguishing direct retinoid activity from prodrug conversion. With an ED50 of 1 × 10⁻⁵ M (100-fold lower than all-trans-RA) in F9 differentiation assays, it benchmarks novel retinoid potency. Also serves as an HPLC/LC-MS standard for retinoid isomer mixtures. ≥98% purity ensures reproducible, publication-grade data.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 5352-74-9
Cat. No. B127187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,13-Di-cis-retinoic acid
CAS5352-74-9
Synonyms(9-cis,13-cis)-Retinoic Acid;  9,13-Di-cis-retinoic Acid;  (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoic acid;  Isotretinoin EP Impurity B
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14-
InChIKeySHGAZHPCJJPHSC-CDMOMSTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
In water, 0.126 mg/L at 25 °C (est)
Insoluble in water
Sparingly soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





9,13-Di-cis-retinoic Acid (CAS 5352-74-9) - Retinoid Geometric Isomer with Distinct RXR Binding Profile and Metabolic Stability


9,13-Di-cis-retinoic acid (9,13dcRA; CAS 5352-74-9) is a geometric isomer of retinoic acid with two cis double bonds at the 9 and 13 positions of the polyene chain. It is a major plasma metabolite of 9-cis-retinoic acid (9cRA) and an endogenous retinoid that occurs naturally during specific physiological states such as the periparturient period [1]. The compound is characterized as a ligand for retinoid X receptors (RXRs) and retinoic acid receptors (RARs), though with markedly different binding affinities compared to its parent compound 9cRA and other retinoic acid isomers [2].

9,13-Di-cis-retinoic Acid Cannot Be Replaced by Other Retinoid Isomers for RXR Selectivity and Metabolic Tracing Studies


Retinoic acid isomers exhibit profound functional divergence despite structural similarity, preventing interchangeable use in research applications. 9,13-Di-cis-retinoic acid demonstrates a 116-fold lower binding affinity for human RXRα and a 30-fold lower affinity for hRXRβ compared to 9-cis-retinoic acid, while its biological activity in cellular assays is reduced by up to 100-fold relative to all-trans-retinoic acid [1][2]. Furthermore, 9,13dcRA remains relatively stable in culture medium with intracellular levels below detection limits, whereas all-trans-RA and 9-cis-RA undergo rapid intracellular accumulation [3]. These quantitative differences in receptor pharmacology, cellular potency, and metabolic fate mean that substituting another retinoid isomer would yield fundamentally different experimental outcomes and confound data interpretation.

Quantitative Differentiation of 9,13-Di-cis-retinoic Acid from Comparator Retinoids Across Receptor Binding, Cellular Potency, and Metabolic Stability


RXRα Binding Affinity: 116-Fold Reduction Versus 9-cis-Retinoic Acid Defines Receptor Subtype Selectivity Profile

In competitive binding assays using human retinoid X receptor alpha (hRXRα), 9,13-di-cis-retinoic acid was 116-fold less competitive than 9-cis-retinoic acid for receptor binding [1]. For hRXRβ, the difference was 30-fold [1]. This quantitative binding disparity establishes that 9,13dcRA cannot serve as a functional substitute for 9cRA in RXR-mediated signaling studies, and its weak RXR engagement explains why the compound contributes marginally, if at all, to the pleiotropic effects attributed to 9-cis-RA [1].

Retinoid X Receptor Binding Nuclear Receptor Pharmacology Ligand Selectivity Profiling

HaCaT Keratinocyte Activity: Concentration-Dependent Biological Inactivity Defines Utility as Metabolic Control

In a retinol-free HaCaT keratinocyte culture system, 9,13-di-cis-retinoic acid regulated HaCaT keratinocyte activity only at the highest concentration tested (10^-6 M), whereas 9-cis-RA and all-trans-RA exhibited potent activity across a broader concentration range [1]. 9,13dcRA remained relatively stable in the medium with intracellular levels below the limit of detection, in contrast to the rapid intracellular accumulation observed for atRA and 9cRA within 2 hours [1]. The study concluded that 9,13dcRA is effectively inactive at biologically relevant concentrations and may represent a weaker prodrug or inactive metabolic derivative [1].

Keratinocyte Biology Retinoid Metabolism In Vitro Toxicology

F9 Teratocarcinoma Cell Differentiation: 100-Fold Lower ED50 Than All-Trans-Retinoic Acid

In F9 teratocarcinoma cell differentiation assays, the ED50 of 9,13-di-cis-retinoic acid was determined to be 1 x 10^-5 M, which is approximately 1/100 (100-fold lower) than the ED50 of all-trans-retinoic acid (8 x 10^-8 M) [1]. By comparison, the mono-cis isomers 9-cis-RA, 11-cis-RA, and 13-cis-RA each exhibited an ED50 of 8 x 10^-7 M, approximately 1/10 the potency of all-trans-RA [1]. The geometric isomers produced by photoisomerization possessed significantly different biological effects, and the retinoic acids acted additively on F9 cells [1].

Stem Cell Differentiation Embryonal Carcinoma Models Retinoid Signaling

HL-60 Promyelocytic Leukemia Cell Growth Inhibition: 10-Fold Lower Activity Than All-Trans-Retinoic Acid

In HL-60 human acute promyelocytic leukemia cells, the activity of 9,13-di-cis-retinoic acid for inhibiting growth and inducing differentiation into granulocytes was approximately 1/10 of the level of all-trans-retinoic acid [1]. This study strictly excluded the effects of artificial isomerization, providing reliable comparative data. Notably, 9-cis-retinoic acid showed over tenfold higher activity than all-trans-RA in this system, while 13-cis-RA corresponded roughly to atRA activity [1]. All-trans-RA acted additively with 13-cis-RA and with 9,13-di-cis-RA, whereas 9-cis-RA acted synergistically with both 13-cis-RA and 9,13-di-cis-RA [1].

Leukemia Cell Biology Cancer Pharmacology Retinoid Differentiation Therapy

Photoisomerization Equilibrium: 5% Steady-State Composition Defines Handling and Storage Requirements

Under fluorescent lamp illumination (1,200 lx), an ethanolic solution of all-trans-retinoic acid (10^-5 M) reached an equilibrium mixture after approximately 30 minutes containing all-trans-RA (25%), 9-cis-RA (10%), 11-cis-RA (10%), 13-cis-RA (30%), and 9,13-di-cis-RA (5%), with an apparent photoisomerization velocity of 8 x 10^-7 mol/L·min [1]. Equilibrium mixtures with similar compositions were obtained by photoisomerization of other geometrical isomers [1]. This demonstrates that 9,13dcRA constitutes a minor but reproducible component (5%) of the photoequilibrium mixture and that all retinoid isomers are subject to light-induced interconversion [1].

Retinoid Stability Photochemistry Experimental Reproducibility

Research Applications of 9,13-Di-cis-retinoic Acid Based on Validated Quantitative Differentiation Evidence


Negative Control Ligand for Retinoid X Receptor (RXR) Signaling Studies

Use 9,13-di-cis-retinoic acid as a low-affinity RXR ligand control (116-fold less competitive than 9-cis-RA for hRXRα) [1] in transcriptional activation assays to establish baseline RXR activity and validate that observed effects with 9-cis-RA are receptor-mediated rather than non-specific.

Metabolic Stability Control in Keratinocyte Retinoid Metabolism Experiments

Employ 9,13dcRA as a metabolically stable retinoid control in HaCaT keratinocyte cultures, where it remains detectable in medium while showing negligible intracellular accumulation and requiring 10^-6 M concentrations to elicit any cellular response [1], enabling researchers to distinguish between direct retinoid activity and prodrug conversion mechanisms.

Low-Potency Retinoid Comparator in Stem Cell Differentiation Assays

Utilize 9,13-di-cis-retinoic acid (ED50 = 1 x 10^-5 M) as a low-activity reference compound in F9 teratocarcinoma cell differentiation studies to benchmark the potency of novel retinoids or to investigate the structural requirements for retinoid receptor activation, given its 100-fold lower ED50 compared to all-trans-RA [1].

Analytical Reference Standard for Retinoid Isomer Identification and Quantification

Use purified 9,13-di-cis-retinoic acid as a chromatographic standard for HPLC or LC-MS/MS analysis of retinoid isomer mixtures, particularly given its defined 5% representation in photoisomerization equilibrium mixtures [1] and its identity as a major circulating plasma metabolite of 9-cis-RA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,13-Di-cis-retinoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.